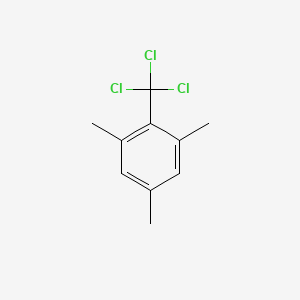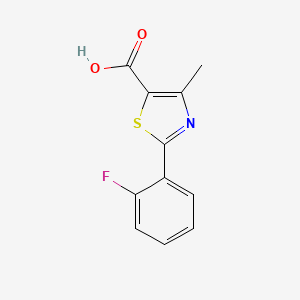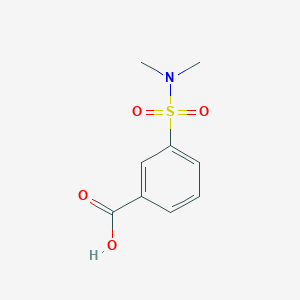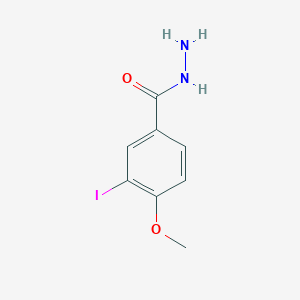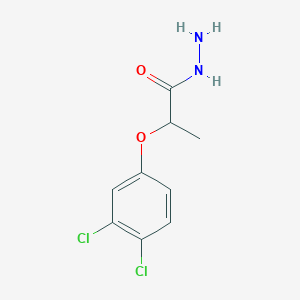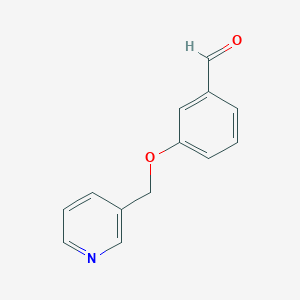
3-(Pyridin-3-ylmethoxy)-benzaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-3-ylmethoxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a pyridin-3-ylmethoxy group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The presence of both the benzaldehyde and pyridine functionalities allows for diverse chemical reactivity and potential biological activity.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-3-ylmethoxy)-benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands. Its structural features may contribute to binding interactions with biological targets.
Medicine: Potential applications in drug discovery and development, particularly in the synthesis of novel therapeutic agents. The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in medicinal chemistry.
Industry: Used in the production of advanced materials, such as polymers or coordination compounds. Its functional groups can participate in polymerization reactions or coordinate with metal ions to form coordination complexes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 3-bromomethylpyridine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Reaction Scheme:
- Dissolve 3-hydroxybenzaldehyde and 3-bromomethylpyridine in DMF.
- Add potassium carbonate to the reaction mixture.
- Heat the reaction mixture to 80-100°C for several hours.
- Cool the reaction mixture and pour it into water.
- Extract the product with an organic solvent such as ethyl acetate.
- Purify the product by column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 3-(Pyridin-3-ylmethoxy)-benzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-3-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(Pyridin-3-ylmethoxy)benzoic acid.
Reduction: 3-(Pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives of 3-(Pyridin-3-ylmethoxy)-benzaldehyde, depending on the substituent introduced.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-3-ylmethoxy)-benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The pyridine ring can participate in π-π stacking interactions or hydrogen bonding with biological macromolecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Pyridin-2-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
3-(Pyridin-4-ylmethoxy)-benzaldehyde: Similar structure but with the pyridine ring attached at the 4-position.
3-(Pyridin-3-ylmethoxy)-benzoic acid: Oxidized form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
3-(Pyridin-3-ylmethoxy)-benzyl alcohol: Reduced form of 3-(Pyridin-3-ylmethoxy)-benzaldehyde.
Uniqueness
3-(Pyridin-3-ylmethoxy)-benzaldehyde is unique due to the specific positioning of the pyridine ring at the 3-position of the benzaldehyde moiety This positioning can influence the compound’s reactivity and interactions with other molecules
Eigenschaften
IUPAC Name |
3-(pyridin-3-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-3-1-5-13(7-11)16-10-12-4-2-6-14-8-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKRWTOQWYZAKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=CC=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


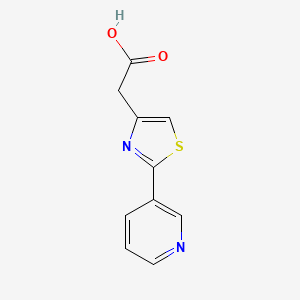
![3-(Piperidin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1309622.png)

![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)

